molecular formula C10H17ClN2 B13039476 (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hcl

(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hcl

Cat. No.: B13039476
M. Wt: 200.71 g/mol
InChI Key: POIZYJMDYPDPLW-SBSPUUFOSA-N
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Description

(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride is a chemical compound with the molecular formula C9H15ClN2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a propylamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-2-pyridinecarboxaldehyde and a suitable amine.

    Condensation Reaction: The aldehyde group of 3-methyl-2-pyridinecarboxaldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent, such as sodium borohydride, to yield the desired amine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride may involve large-scale batch or continuous processes. These methods often utilize automated equipment to ensure precise control over reaction conditions, such as temperature, pressure, and pH. The use of high-purity starting materials and advanced purification techniques is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the amine side chain are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various halogenating agents, nucleophiles; reactions may require catalysts and specific solvents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-Methyl(2-pyridyl))propylamine: A closely related compound with similar structural features.

    2-Methyl-3-pyridylamine: Another pyridine derivative with comparable properties.

    3-Methyl-2-pyridinecarboxaldehyde: A precursor used in the synthesis of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride.

Uniqueness

(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride is unique due to its specific stereochemistry and the presence of both a pyridine ring and a propylamine side chain. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H17ClN2

Molecular Weight

200.71 g/mol

IUPAC Name

(1R)-2-methyl-1-(3-methylpyridin-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C10H16N2.ClH/c1-7(2)9(11)10-8(3)5-4-6-12-10;/h4-7,9H,11H2,1-3H3;1H/t9-;/m1./s1

InChI Key

POIZYJMDYPDPLW-SBSPUUFOSA-N

Isomeric SMILES

CC1=C(N=CC=C1)[C@@H](C(C)C)N.Cl

Canonical SMILES

CC1=C(N=CC=C1)C(C(C)C)N.Cl

Origin of Product

United States

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